N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide
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Overview
Description
N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide typically involves the reaction of 2-phenylindole-3-carbaldehyde with 4-aminophenylhydrazine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other indole derivatives and can be used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with applications in agriculture.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Tryptophan: An essential amino acid with various biological functions.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
926668-43-1 |
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Molecular Formula |
C22H18N4O |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[4-[(2-phenyl-1H-indol-3-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C22H18N4O/c1-15(27)23-17-11-13-18(14-12-17)25-26-22-19-9-5-6-10-20(19)24-21(22)16-7-3-2-4-8-16/h2-14,24H,1H3,(H,23,27) |
InChI Key |
MFBWCFPIKLCIGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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